Aniflorine
Description
Properties
CAS No. |
29048-81-5 |
|---|---|
Molecular Formula |
C20H21N3O3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(3R)-3-[2-(dimethylamino)phenyl]-3-hydroxy-5-methoxy-1,2-dihydropyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C20H21N3O3/c1-22(2)15-9-5-4-8-14(15)20(25)11-12-23-18(24)13-7-6-10-16(26-3)17(13)21-19(20)23/h4-10,25H,11-12H2,1-3H3/t20-/m1/s1 |
InChI Key |
HSGFCNFPJXZBFJ-HXUWFJFHSA-N |
SMILES |
CN(C)C1=CC=CC=C1C2(CCN3C2=NC4=C(C3=O)C=CC=C4OC)O |
Isomeric SMILES |
CN(C)C1=CC=CC=C1[C@@]2(CCN3C2=NC4=C(C3=O)C=CC=C4OC)O |
Canonical SMILES |
CN(C)C1=CC=CC=C1C2(CCN3C2=NC4=C(C3=O)C=CC=C4OC)O |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Aniflorine has shown significant antimicrobial properties, particularly against Mycobacterium tuberculosis and other pathogenic bacteria. Research indicates that it can inhibit the growth of nutrient-starved strains of Mycobacterium smegmatis and Mycobacterium bovis, suggesting its potential as an alternative treatment for tuberculosis and other bacterial infections .
Anticancer Properties
Several studies have investigated the anticancer effects of this compound. It has been noted for its ability to induce apoptosis in cancer cells and inhibit tumor growth. The compound's mechanism includes the modulation of various signaling pathways involved in cell proliferation and survival, making it a candidate for developing novel cancer therapies .
Anti-inflammatory Effects
This compound exhibits anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation. Its ability to downregulate pro-inflammatory cytokines positions it as a potential therapeutic agent for inflammatory diseases .
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound indicates that it has favorable absorption characteristics when administered orally. Studies have shown that it achieves significant plasma concentrations, which are necessary for exerting its therapeutic effects effectively. Understanding its bioavailability is crucial for optimizing dosage regimens in clinical applications .
Case Studies and Research Findings
Chemical Reactions Analysis
Potential Reaction Pathways and Mechanisms
If Aniflorine exists, its reactivity would depend on functional groups, stereochemistry, and electronic properties. For example:
-
Nucleophilic substitution : Likely if it contains halides or leaving groups.
-
Oxidation/reduction : Possible if redox-active moieties (e.g., alcohols, ketones) are present.
-
Cycloadditions : Relevant for conjugated systems or strained rings.
Data from analogous compounds (e.g., alkaloids or fluorinated organics) suggest reaction rates could be quantified via mass spectrometry or computational modeling .
Analytical Techniques for Reaction Monitoring
Modern tools for characterizing reactions of novel compounds include:
Thermochemical Data and Stability
Thermodynamic parameters (e.g., ΔH, ΔG) for this compound’s reactions could be derived using Active Thermochemical Tables (ATcT) , which resolve inconsistencies in traditional thermochemistry. For instance:
Challenges and Research Gaps
-
Synthetic accessibility : Multi-step routes may require optimization of protecting groups or catalysts.
-
Stability : Susceptibility to hydrolysis or oxidation under ambient conditions (see silica-induced oxidation ).
-
Validation : Experimental confirmation via controlled trials (e.g., Flinn Scientific protocols ).
Recommended Next Steps
Comparison with Similar Compounds
Key Pharmacological Properties :
- Antitubercular Activity : Inhibits mycobacterial growth in vitro and enhances phagolysosomal fusion in infected macrophages, targeting intracellular pathogens.
- Synergy with Isoniazid (INH) : Demonstrates synergistic effects with first-line TB drugs, reducing bacterial load more effectively than standalone treatments.
- Low Cytotoxicity : Exhibits selectivity toward mycobacteria over mammalian cells, suggesting a favorable therapeutic window.
Comparison with Similar Compounds
Aniflorine belongs to the quinazoline alkaloid family, sharing structural and functional similarities with other derivatives of vasicine, a primary bioactive compound in J. adhatoda. Below is a detailed comparison with key analogs:
Structural Similarities and Differences
| Compound | Molecular Formula | Core Structure | Key Functional Groups |
|---|---|---|---|
| This compound | C₂₀H₂₁N₃O₃ | Pyrroloquinazoline | Methoxy, dimethylamino-phenyl, hydroxy |
| Vasicine | C₁₁H₁₂N₂O₂ | Simple Quinazoline | Primary amine, lactam |
| Vasicinone | C₁₁H₁₀N₂O₂ | Oxoquinazoline | Ketone, lactam |
| Vasicoline | C₂₀H₂₃N₃O₂ | Pyrroloquinazoline | Ethyl side chain, methoxy |
Structural Insights :
- This compound and Vasicoline share the pyrroloquinazoline backbone, but this compound’s hydroxy and dimethylamino-phenyl groups enhance its polarity and binding affinity to bacterial targets.
- Vasicine and Vasicinone lack the fused pyrrolidine ring, resulting in reduced intracellular activity.
Functional Comparison: Antitubercular Efficacy
Table 1 : Comparative antitubercular activity against M. bovis (BCG) and M. smegmatis.
| Compound | IC₅₀ (BCG) | IC₅₀ (M. smegmatis) | Synergy with INH | Intracellular Efficacy (Macrophages) |
|---|---|---|---|---|
| This compound | 2.1 μM | 1.8 μM | Yes | High (Phagolysosomal fusion promoter) |
| Vasicine | 5.4 μM | 4.9 μM | No | Low (No effect on phagolysosomes) |
| Vasicinone | 3.8 μM | 3.2 μM | Yes | Moderate |
| Vasicoline | 2.5 μM | 2.0 μM | Yes | High |
Key Findings :
Mechanistic Superiority : this compound outperforms Vasicine in intracellular models by promoting phagolysosomal fusion, a critical mechanism for eradicating latent TB.
Synergy with INH: this compound and Vasicinone enhance INH’s efficacy, reducing the required dose and mitigating resistance risks.
Structural-Activity Relationship (SAR): The hydroxy group in this compound is pivotal for membrane penetration, while the dimethylamino-phenyl moiety improves target binding.
Preparation Methods
Anthranilic Acid-Based Cyclization
Early synthetic efforts focused on anthranilic acid derivatives as starting materials. In one approach, anthranilic acid undergoes condensation with pyrrolidinone derivatives to form the quinazolinone core. For instance, cyclodehydration of isatoic anhydride with 2-pyrrolidinone in the presence of acetic acid yields deoxyvasicinone, a key intermediate for this compound. This method, however, suffers from low yields (35–40%) due to competing side reactions during cyclization.
Oxidation of Vasicine Analogues
Vasicine, a related alkaloid, has been oxidized using potassium permanganate (KMnO₄) in acidic media to produce vasicinone, which shares structural similarities with this compound. While this method achieves moderate yields (50–55%), scalability is limited by the use of corrosive reagents like SOCl₂ for esterification steps.
Modern Green Chemistry Approaches
Dieckmann Condensation of Quinazolinone Diesters
A pivotal advancement involves the Dieckmann condensation of quinazolinone diesters to form β-keto esters. Substituting methyl or ethyl esters with benzyl esters enables a one-pot synthesis, reducing step count and eliminating SOCl₂ usage (Scheme 2.16–2.17). This method achieves a 68% yield of the tricyclic diketone intermediate, critical for this compound’s pyrroloquinazolinone skeleton.
Table 1: Comparison of Ester Substitutions in Dieckmann Condensation
| Ester Group | Yield (%) | Corrosive Reagents Required |
|---|---|---|
| Methyl | 45 | Yes (SOCl₂) |
| Ethyl | 50 | Yes (SOCl₂) |
| Benzyl | 68 | No |
Acylation and Pictet-Spengler Annulation
Deoxyvasicinone’s C-3 position is acylated with ethyl oxaloyl chloride to introduce electrophilic sites (Scheme 3.3). Subsequent Pictet-Spengler annulation with tryptamine derivatives forms the β-carboline core, a structural motif in this compound. Optimized conditions (HCl in ethanol, 60°C) yield 72% of the annulated product.
Solid-Phase Synthesis Strategies
Polymer-Assisted Solution-Phase (PASP) Synthesis
Kamal et al. developed a PASP method using Wang resin-bound intermediates (Scheme 2.12). After coupling anthranilic acid to the resin, cyclization with trimethylaluminum (AlMe₃) produces the quinazolinone core. Cleavage with trifluoroacetic acid (TFA) yields deoxyvasicinone with 80% purity, though scalability remains challenging due to resin costs.
Biocatalytic Methods
Enzymatic Resolution of Racemic Intermediates
Kamal’s enzyme-catalyzed approach utilizes lipase from Candida antarctica to resolve racemic vasicinone intermediates (Scheme 2.8). The (R)-enantiomer is selectively acetylated, achieving 98% enantiomeric excess (ee). This method aligns with green chemistry principles but requires costly enzymes and extended reaction times (72 hours).
Computational-Aided Optimization
Molecular Dynamics (MD) Simulations for Reaction Prediction
MD simulations using the OPLS2005 force field predict optimal conformations for acylation transitions states. Simulations reveal that ethyl oxaloyl chloride’s electrophilicity is enhanced in polar aprotic solvents, corroborating experimental yields of 72% in dimethylformamide (DMF).
Table 2: Solvent Effects on Acylation Efficiency
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 72 |
| Dichloromethane | 8.9 | 58 |
| Ethanol | 24.3 | 45 |
Q & A
Q. Basic Research Focus
- Dose selection : Use log-fold dilutions (e.g., 0.1–100 µM) to capture the full dynamic range. Include a vehicle control and reference compound (e.g., a known inhibitor) .
- Endpoint selection : Measure both therapeutic (e.g., enzyme inhibition) and toxicological (e.g., cell membrane integrity via LDH assay) endpoints .
- Statistical power : Calculate sample size using preliminary data to ensure adequate power (e.g., α=0.05, β=0.2) .
What are the best practices for analyzing and presenting structural data of this compound derivatives?
Q. Advanced Research Focus
-
Crystallographic data : Report resolution, R-factors, and deposition codes (e.g., PDB ID) for X-ray structures. For amorphous compounds, provide powder X-ray diffraction (PXRD) patterns .
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Table design :
Derivative ID Substituent Position LogP IC50 (nM) ANF-01 R3 2.1 45 ± 3 Include uncertainties and statistical significance markers (e.g., asterisks) .
How can researchers ensure ethical and rigorous in vivo testing of this compound?
Q. Basic Research Focus
- Animal models : Justify species/strain selection (e.g., murine vs. zebrafish) based on translational relevance. Adhere to ARRIVE guidelines for reporting .
- Dosing regimens : Account for pharmacokinetic parameters (e.g., half-life, bioavailability) to avoid overdosing .
- Blinding : Randomize treatment groups and use coded samples to minimize bias .
What gaps exist in the current literature on this compound’s pharmacokinetic properties, and how can they be addressed?
Q. Advanced Research Focus
- Underexplored areas : Limited data on tissue distribution and metabolite identification. Use radiolabeled this compound (e.g., ^14C) in biodistribution studies .
- Advanced analytics : Employ high-resolution mass spectrometry (HRMS) to detect low-abundance metabolites .
- Cross-species comparisons : Evaluate pharmacokinetics in multiple species to predict human outcomes .
How should conflicting results in this compound’s stability profiles be systematically evaluated?
Q. Advanced Research Focus
- Stress testing : Expose this compound to heat, light, and humidity, and quantify degradation products via stability-indicating assays (e.g., HPLC-DAD) .
- Data reconciliation : Compare degradation kinetics (e.g., Arrhenius plots) across studies to identify methodological inconsistencies .
What statistical frameworks are most appropriate for analyzing high-throughput screening data involving this compound?
Q. Advanced Research Focus
- Multiple testing correction : Apply Benjamini-Hochberg or Bonferroni methods to reduce false discovery rates .
- Machine learning : Use unsupervised clustering (e.g., PCA) to identify patterns in large datasets .
How can researchers integrate interdisciplinary approaches (e.g., computational chemistry, pharmacology) to enhance this compound studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
